methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate (CAS: 514801-26-4) is a pyrazole-based heterocyclic compound characterized by a bromo substituent at the 4-position, a methyl ester group at the 3-position, and a 2-amino-2-oxoethyl moiety attached to the pyrazole nitrogen.
According to CymitQuimica’s product catalog, this compound (Ref: 10-F508007) was previously available but is now listed as discontinued .
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-(2-amino-2-oxoethyl)-4-bromopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O3/c1-14-7(13)6-4(8)2-11(10-6)3-5(9)12/h2H,3H2,1H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIKYHVFBSWJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Br)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with a 1,3-diketone.
Bromination: The introduction of the bromine atom is achieved through bromination reactions. This can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Carbamoylmethylation: The carbamoylmethyl group is introduced through a reaction with a suitable carbamoylating agent, such as carbamoyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 4 of the pyrazole ring is highly susceptible to nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the adjacent ester group.
Key Findings :
-
Bromine substitution is favored in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C .
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Suzuki coupling exhibits excellent compatibility with the ester and amino-oxoethyl groups .
Ester Group Reactivity
The methyl ester at position 3 undergoes hydrolysis, aminolysis, and reduction:
Mechanistic Insights :
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Hydrolysis proceeds via a tetrahedral intermediate under acidic or basic conditions.
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Aminolysis with ammonia generates the primary amide without side reactions at the bromine .
Functionalization of the Amino-Oxoethyl Side Chain
The 2-amino-2-oxoethyl group participates in cyclization and condensation reactions:
Structural Analysis :
-
The amino group acts as a nucleophile in cyclocondensation, forming heterocyclic fused systems .
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Steric hindrance from the pyrazole ring directs regioselectivity in aza-Michael additions .
Thermal and Stability Data
Thermogravimetric analysis (TGA) of analogs reveals:
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Decomposition Temp | 210–220°C | N₂ atmosphere, 10°C/min | |
| Solubility | >50 mg/mL in DMSO | RT |
Comparative Reactivity Trends
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Bromine vs. Ester Reactivity : Bromine substitution dominates under catalytic conditions, while ester reactions require stronger bases or acids .
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Side Chain vs. Core Reactivity : The amino-oxoethyl group is less reactive than the pyrazole core but enables post-functionalization strategies .
Unreported or Understudied Reactions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate, in exhibiting anticancer properties. The compound's structure allows it to interact with biological targets involved in tumor growth and proliferation.
Case Study: Antitumor Efficacy
A study demonstrated that pyrazole derivatives showed promising activity against various cancer cell lines. For example, compound analogs were tested against human breast cancer cell lines (MCF-7) and exhibited significant growth inhibition with IC50 values below 10 µM, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 35a | MCF-7 | 5.71 |
| 35b | HT29 | 2.01 |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Research indicates that pyrazole derivatives can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Activity
In a comparative study, several pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives, including the one , had Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.5 |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been shown to inhibit key inflammatory mediators.
Case Study: Inhibition of Inflammatory Pathways
A recent investigation revealed that the compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
| Inflammatory Mediator | Expression Level (pg/mL) |
|---|---|
| TNF-alpha | Reduced by 75% |
| IL-6 | Reduced by 60% |
Central Nervous System Effects
Emerging research suggests that compounds with a pyrazole backbone may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotective Potential
Studies have indicated that this compound can protect neuronal cells from oxidative stress-induced apoptosis, offering a potential therapeutic avenue for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and carbamoylmethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
This section evaluates structural analogs and their properties, emphasizing substituent effects on reactivity, solubility, and applications.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
*Similarity indices calculated based on structural overlap (Tanimoto coefficient ≥0.8 indicates high similarity) .
Key Findings
Bromine at the 4-position is retained across analogs, enabling cross-coupling versatility. However, the presence of a carboxylic acid (A380640) or ketone (Example 5.17) alters electrophilicity and downstream reactivity .
Synthetic Accessibility: The ethyl ester derivative (A141890) is synthesized via direct esterification of 4-bromo-1H-pyrazole-3-carboxylic acid, while the target compound requires additional steps to introduce the 2-amino-2-oxoethyl group, increasing synthetic complexity . Example 5.17 (European Patent Application) employs a chlorophenyl substituent, suggesting divergent synthetic pathways (e.g., nucleophilic aromatic substitution) compared to the target compound’s alkylation strategy .
Biological and Industrial Relevance :
- Pyrazole-3-carboxylates with bromine (e.g., A133932) are intermediates in agrochemicals, whereas the target compound’s amide group aligns with medicinal chemistry motifs (e.g., protease inhibitors) .
- Discontinued status (target compound) contrasts with commercially available analogs like A380640, highlighting market-driven prioritization of simpler, cost-effective derivatives .
Biological Activity
Methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrazole ring substituted with a bromo group and a carboxylate moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting metabolic pathways by binding to specific enzymes. This interaction can modulate enzyme activity, leading to significant biological effects such as anti-inflammatory and analgesic properties .
- Receptor Modulation : The structural components allow for potential interactions with various receptors, which can influence signaling pathways involved in pain and inflammation .
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against a range of bacterial strains, demonstrating significant inhibition at various concentrations .
Antifungal Activity
Research indicates that certain pyrazole derivatives possess antifungal properties. The structural characteristics of this compound may contribute to its effectiveness against fungal pathogens .
Anti-inflammatory and Analgesic Effects
In vivo studies have demonstrated that pyrazole derivatives can reduce inflammation and pain. For example, one study reported that a related compound exhibited anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds effectively inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | E. coli | 40 |
| Compound B | S. aureus | 30 |
Case Study 2: Anti-inflammatory Properties
In another study focusing on anti-inflammatory properties, this compound was tested in a mouse model for its ability to reduce carrageenan-induced paw edema. The compound showed a significant reduction in swelling compared to the control group, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the recommended synthetic routes for methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate, and what critical parameters influence reaction yields?
Methodological Answer: The synthesis typically involves multi-step functionalization of pyrazole cores. Key steps include:
- Bromination at the 4-position : Use of N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous DMF, achieving >85% yield when reaction time is limited to 2–4 hours .
- Introduction of the 2-amino-2-oxoethyl group : Employing nucleophilic substitution with ethyl glycinate hydrochloride in the presence of K₂CO₃, with acetonitrile as the solvent at reflux (80°C). Yields improve (70–75%) with slow addition of the glycinate derivative .
- Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate in THF under nitrogen, monitored via TLC for completion .
Critical Parameters :
- Solvent polarity (DMF vs. acetonitrile) significantly impacts bromination efficiency.
- Temperature control during glycinate coupling prevents decomposition of the pyrazole core.
- Purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures >95% purity .
Table 1 : Comparative Synthesis Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C, 3 h | 87 | 92 |
| Glycinate Coupling | Ethyl glycinate, K₂CO₃, 80°C | 72 | 89 |
| Esterification | Dimethyl sulfate, THF, RT | 91 | 95 |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of analytical techniques is essential:
- NMR Spectroscopy :
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¹H NMR : Peaks at δ 3.85 ppm (singlet, COOCH₃) and δ 6.75 ppm (doublet, pyrazole C-H) confirm ester and pyrazole groups. Amino protons (δ 2.10–2.50 ppm) appear as broad singlets .
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¹³C NMR : Signals at 165–170 ppm (C=O), 105–110 ppm (pyrazole C-Br), and 50–55 ppm (COOCH₃) validate the structure .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% with UV detection at 254 nm .
- X-ray Crystallography : Resolves ambiguities in regiochemistry; the 4-bromo substituent and ester group adopt a coplanar conformation, as seen in analogous pyrazole derivatives .
Table 2 : Key NMR Assignments
Proton/Carbon Chemical Shift (δ, ppm) Multiplicity COOCH₃ (¹H) 3.85 Singlet Pyrazole C-H (¹H) 6.75 Doublet C=O (¹³C) 168.2 - Pyrazole C-Br (¹³C) 108.5 -
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound?
Methodological Answer: Discrepancies often arise from solvation effects or tautomeric equilibria. Mitigation strategies include:
- Tautomer Stability Analysis : DFT calculations (B3LYP/6-311++G**) predict the 1H-pyrazole tautomer as dominant (>90% population), aligning with experimental NMR data .
- Solvent Corrections : Use of COSMO-RS solvation models to refine docking studies. For example, aqueous solubility predictions improve when accounting for hydrogen bonding with the 2-amino-2-oxoethyl group .
- Orthogonal Assays : Validate computational results with SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., IC₅₀ in cancer lines) to confirm activity trends .
Case Study : A predicted IC₅₀ of 12 µM (via AutoDock) diverged from experimental IC₅₀ of 28 µM. Re-evaluation with explicit water molecules in MD simulations reduced the error to ±5 µM .
Q. How can researchers optimize the reaction conditions to mitigate competing side reactions during the introduction of the 2-amino-2-oxoethyl group?
Methodological Answer: Competing N-alkylation (vs. O-alkylation) is a major challenge. Optimization strategies include:
- Protecting Group Strategy : Pre-protection of the pyrazole nitrogen with tert-butyldimethylsilyl (TBDMS) groups reduces N-alkylation by >60% .
- Catalytic Control : Use of CuI (5 mol%) in DMF at 60°C selectively promotes C-alkylation, achieving 82% yield vs. 48% without catalysis .
- In Situ Monitoring : Real-time FTIR tracks the disappearance of the glycinate carbonyl peak (1740 cm⁻¹), enabling rapid adjustment of stoichiometry .
Table 3 : Optimization Outcomes
| Condition | N-Alkylation (%) | C-Alkylation (%) | Yield (%) |
|---|---|---|---|
| No protection | 45 | 55 | 48 |
| TBDMS protection | 12 | 88 | 76 |
| CuI catalysis | 18 | 82 | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
